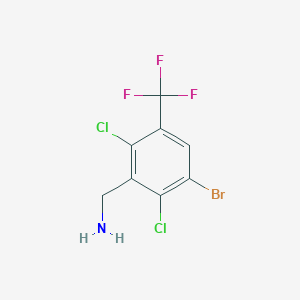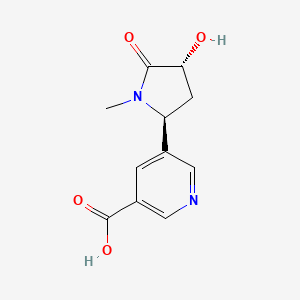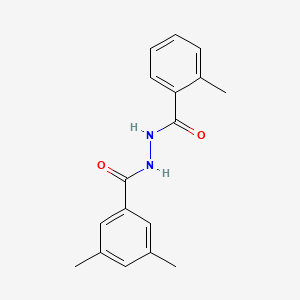
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzylamine is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzylamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzylamine typically involves multiple steps, including halogenation and amination reactions. One common method involves the bromination of 2,6-dichloro-5-(trifluoromethyl)benzylamine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The benzylamine group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation can produce benzaldehyde or benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzylamine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzylamine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzylamine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H5BrCl2F3N |
|---|---|
Molekulargewicht |
322.93 g/mol |
IUPAC-Name |
[3-bromo-2,6-dichloro-5-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H5BrCl2F3N/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1H,2,15H2 |
InChI-Schlüssel |
GDJODSJXPCURJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)Cl)CN)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole](/img/structure/B13725863.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)




![[1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B13725918.png)


![6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13725933.png)
![4,4,5,5-Tetramethyl-2-[4'-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane](/img/structure/B13725939.png)
